Binding Affinity Comparison: Bax agonist 1 (SMBA2) vs. SMBA1 and SMBA3
Bax agonist 1 (SMBA2) exhibits a Ki of 57.2±7.29 nM for Bax, which is quantifiably distinct from the lead compound SMBA1 (Ki=43.3±3.25 nM) and the third series member SMBA3 (Ki=54.1±9.77 nM) [1]. This approximately 32% lower binding affinity compared to SMBA1 represents a measurable differentiation that may influence experimental dose-response relationships and target occupancy calculations.
| Evidence Dimension | Bax binding affinity (Ki) |
|---|---|
| Target Compound Data | 57.2±7.29 nM |
| Comparator Or Baseline | SMBA1: 43.3±3.25 nM; SMBA3: 54.1±9.77 nM |
| Quantified Difference | SMBA2 Ki is 32% higher (lower affinity) than SMBA1; 5.7% higher than SMBA3 |
| Conditions | Competitive binding assay; purified Bax protein; in vitro |
Why This Matters
Binding affinity directly impacts the concentration required for target engagement; researchers requiring the highest affinity in the SMBA series may prioritize SMBA1, while those investigating structure-activity relationships across the series require SMBA2 as a distinct data point.
- [1] Xin M, Li R, Xie M, Park D, Owonikoko TK, Sica GL, et al. Small-molecule Bax agonists for cancer therapy. Nature Communications. 2014;5:4935. Figure 1b. View Source
